molecular formula C9H10N2OS B13297853 (Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine

(Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13297853
M. Wt: 194.26 g/mol
InChI Key: VJVUBABQKWDXLI-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine is a heterocyclic compound that contains both furan and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of furan-2-carbaldehyde with 1,3-thiazol-5-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamine derivatives .

Scientific Research Applications

(Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine is unique due to its specific combination of furan and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

1-(furan-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C9H10N2OS/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h1-3,6-7,10H,4-5H2

InChI Key

VJVUBABQKWDXLI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CN=CS2

Origin of Product

United States

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